
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an ethylpiperazin-1-yl group. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of boronic acids typically involves the reaction of phenylboronic acid with ethylpiperazine under specific conditions, such as the use of a catalyst and controlled temperature.
Hydrochloride Formation: The boronic acid is then converted to its monohydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction reactions can be performed on the ethylpiperazin-1-yl group to produce amines.
Substitution: The phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Boronic Esters: Formed through the reaction of boronic acids with alcohols.
Amines: Produced by the reduction of the ethylpiperazin-1-yl group.
Substituted Phenyl Compounds: Resulting from electrophilic substitution on the phenyl ring.
科学研究应用
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in biochemical assays and as a building block for bioconjugation.
Medicine: It is explored for its potential therapeutic applications, including drug discovery and development.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
作用机制
The mechanism by which (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride exerts its effects depends on its specific application. For example, in catalysis, it may act as a Lewis acid to facilitate reactions. In drug discovery, it may interact with biological targets through its boronic acid group, forming reversible covalent bonds with amino acids in enzymes or receptors.
Molecular Targets and Pathways Involved:
Enzymes: The boronic acid group can bind to the active sites of enzymes, modulating their activity.
Receptors: It may interact with receptor proteins, influencing signal transduction pathways.
相似化合物的比较
Boronic Acids: Other boronic acids with different substituents on the phenyl ring.
Piperazine Derivatives: Compounds containing piperazine rings with various functional groups.
Phenylboronic Acid Derivatives: Similar compounds with different substituents on the phenyl ring.
Uniqueness: (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride is unique due to its specific combination of the boronic acid group and the ethylpiperazin-1-yl group, which provides distinct chemical properties and reactivity compared to other similar compounds.
属性
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17;/h3-6,16-17H,2,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCFZGNCUXOEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)CC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
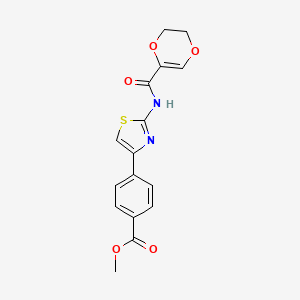
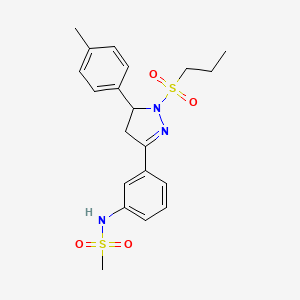
![2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)
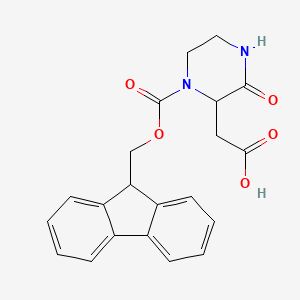
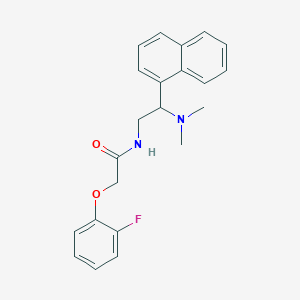

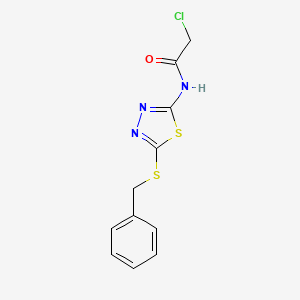
![N-cyclopentyl-4-{[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2935041.png)
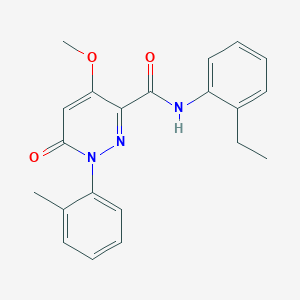
![4-[2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2935044.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2935047.png)
![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2935049.png)
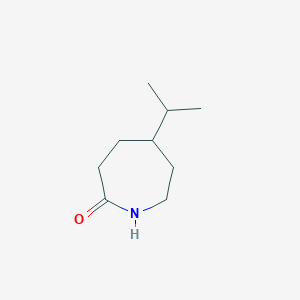
![3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2935051.png)
